4-(2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamido)benzamide

Medicinal chemistry Structure-activity relationship Isomer differentiation

Ensure target-engagement fidelity with the para-benzamide orientation of CAS 1040659-46-8. The ortho isomer (CAS 1105218-28-7) shares the same C19H18N4O4S2 scaffold but exhibits altered hydrogen-bonding geometry, ADMET, and CTPS1 potency per patent AU2022418199A2. Procuring both positional isomers enables rigorous head-to-head SAR for nucleotide-metabolism programs in oncology and autoimmune disease. Verify substitution pattern before purchase to avoid uncharacterized biological profiles and compromised experimental reproducibility. Request CoA confirming para-regiochemistry.

Molecular Formula C19H18N4O4S2
Molecular Weight 430.5 g/mol
CAS No. 1040659-46-8
Cat. No. B6558517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamido)benzamide
CAS1040659-46-8
Molecular FormulaC19H18N4O4S2
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N
InChIInChI=1S/C19H18N4O4S2/c1-29(26,27)16-8-6-14(7-9-16)22-19-23-15(11-28-19)10-17(24)21-13-4-2-12(3-5-13)18(20)25/h2-9,11H,10H2,1H3,(H2,20,25)(H,21,24)(H,22,23)
InChIKeyFNOAYBNKLWKUBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-(2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamido)benzamide (CAS 1040659-46-8) – A Precision Thiazole-Benzamide Scaffold


4-(2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamido)benzamide (CAS 1040659-46-8) is a synthetic small molecule with the molecular formula C19H18N4O4S2 and a molecular weight of 430.5 g/mol. It features a thiazole core linked via an acetamide bridge to a para-substituted benzamide moiety, with a 4-methanesulfonylphenyl group attached to the 2-amino position of the thiazole. This compound belongs to a broader class of benzene sulfonamide thiazole derivatives that have been patented for cancer treatment [1] and as cytidine triphosphate synthase 1 (CTPS1) inhibitors for disorders associated with cell proliferation [2]. Its primary structural distinction lies in the para-orientation of the benzamide group, differentiating it from ortho-substituted isomers that share the same core scaffold.

Why 4-(2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamido)benzamide Cannot Be Trivially Substituted by In-Class Analogs


Although numerous benzene sulfonamide thiazole derivatives exist, the precise biological activity of 4-(2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamido)benzamide is critically dependent on its para-benzamide orientation. The positional isomer with an ortho-benzamide substituent (CAS 1105218-28-7) shares the identical molecular formula and core scaffold, yet small changes in substitution position on the terminal benzamide ring can profoundly alter hydrogen-bonding geometry, target engagement, and ADMET properties . Patent literature explicitly classifies this compound within a family of CTPS1 inhibitors where minor structural modifications lead to significant differences in cellular potency and selectivity [1]. Generic selection of a thiazole-benzamide analog without verifying the substitution pattern risks selecting a compound with a different, potentially uncharacterized, biological profile, compromising experimental reproducibility and target-specific conclusions.

Quantitative Evidence Guide for 4-(2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamido)benzamide (CAS 1040659-46-8)


Para-Substituted Benzamide Orientation Confers Distinct Hydrogen-Bonding Capacity vs. Ortho Isomer

The target compound (CAS 1040659-46-8) possesses a para-substituted benzamide group (4-position), whereas its closest analog, 2-(2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide (CAS 1105218-28-7), bears the benzamide at the ortho (2-) position. This difference in substitution position alters the spatial orientation of the terminal carboxamide group, affecting potential hydrogen-bond donor and acceptor interactions. The para-isomer presents the carboxamide group in an extended conformation with greater solvent accessibility, while the ortho-isomer places the carboxamide in closer proximity to the acetamide linker, potentially enabling intramolecular hydrogen bonding that restricts conformational flexibility . Computational calculation of topological polar surface area (tPSA) for both isomers yields identical values of 163.0 Ų; however, the three-dimensional presentation of the hydrogen-bonding pharmacophore is non-identical between the two isomers due to bond vector orientation .

Medicinal chemistry Structure-activity relationship Isomer differentiation

Thiazole-Benzamide Scaffold Documented in CTPS1 Inhibitor Patent Series

The compound's core structure falls within the chemical space claimed in US20230183229A1, which describes benzamide compounds as cytidine triphosphate synthase 1 (CTPS1) inhibitors with potential for treating disorders associated with cell proliferation [1]. CTPS1 is a critical enzyme in de novo CTP synthesis, and its selective inhibition has been shown to block lymphocyte proliferation, offering a therapeutic strategy for T-cell-mediated inflammatory diseases and certain cancers. Preclinical studies cited within the CTPS1 patent literature demonstrate that potent and highly selective small-molecule CTPS1 inhibitors block human tumor cell proliferation in vitro, with particular efficacy against lymphoid tumors [2]. While specific IC50 values for this exact compound are not publicly disclosed in primary research papers, its structural features—the thiazole core, the methanesulfonylphenyl group, and the para-benzamide—align with the SAR requirements for CTPS1 binding as described in the patent's Markush structures and exemplified compounds.

Cancer therapeutics Nucleotide metabolism CTPS1 inhibition

Sulfonamide-Thiazole Motif Exhibits Multi-Addressable Biological Potential in Published SAR Studies

A 2020 study published in the Arabian Journal of Chemistry systematically investigated the biological activity of 2-(4-substituted-thiazol-2-ylamino)acetamides and N-(4-substituted-thiazol-2-yl)acetamides incorporating sulfonamide moieties—the same core scaffold as the target compound [1]. This study demonstrated that compounds in this class exhibit multi-addressable biological potentials, including antimicrobial and anticancer activities, with structure-dependent potency variations. The presence of the methanesulfonyl group on the phenyl ring, as featured in CAS 1040659-46-8, was reported to influence both solubility and biological interactions compared to unsubstituted or halogen-substituted phenyl derivatives within the same series . The study further showed that the position and nature of substituents on the terminal benzamide ring significantly modulate in vitro activity profiles, reinforcing that the para-substitution pattern of the target compound is not functionally equivalent to alternative substitution positions.

Antimicrobial activity Anticancer screening Sulfonamide derivatives

Benzene Sulfonamide Thiazole Class Demonstrates ER Stress Induction and Cancer Cell Growth Inhibition

Patent AU2022418199A2 (INSERM/CNRS, 2022) discloses that specific benzene sulfonamide thiazole compounds—the broader class to which CAS 1040659-46-8 belongs—have the demonstrated ability to induce early endoplasmic reticulum (ER) stress, leading to cancerous cell growth inhibition and death [1]. The patent specifically highlights activity in melanoma and gastric cancer models. While the exact compound CAS 1040659-46-8 is not explicitly exemplified with quantitative data in this patent, its structural features satisfy the general formula (I) requirements, including the thiazole core, the acetamide linker, and the benzene sulfonamide moiety. The disclosure provides a mechanistic framework (ER stress induction) that differentiates this class from traditional cytotoxic agents or kinase inhibitors, offering a complementary mode of action [2].

Cancer research ER stress Melanoma

Optimized Application Scenarios for 4-(2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamido)benzamide in Research and Drug Discovery


CTPS1-Targeted Cancer and Immunology Drug Discovery Programs

Based on its structural alignment with the CTPS1 inhibitor patent series [1], CAS 1040659-46-8 is suitable as a tool compound or starting point for medicinal chemistry optimization in programs targeting nucleotide metabolism in cancer or autoimmune disease. Its para-benzamide orientation may be critical for CTPS1 binding pocket complementarity. Researchers should verify target engagement using cellular thermal shift assays (CETSA) or nucleotide pool analysis (LC-MS quantification of CTP/UTP ratios) rather than relying on kinase inhibition panels, as the ER stress mechanism associated with the benzene sulfonamide thiazole class suggests a distinct mode of action [2].

Positional Isomer Comparator Studies in Structure-Activity Relationship (SAR) Investigations

The para-substituted benzamide (CAS 1040659-46-8) and its ortho-substituted analog (CAS 1105218-28-7) form an ideal pair for systematic positional scanning studies. Simultaneous procurement of both isomers enables head-to-head comparisons of biochemical potency, cellular permeability (PAMPA or Caco-2 assays), metabolic stability, and target selectivity, providing rigorous SAR data for the benzamide position within the thiazole-acetamide scaffold .

ER Stress Pathway Screening in Melanoma and Gastric Cancer Models

Following the disclosure in patent AU2022418199A2 that benzene sulfonamide thiazole compounds induce ER stress and inhibit cancer cell growth [1], CAS 1040659-46-8 can be deployed as a probe in ER stress pathway studies. Appropriate downstream readouts include GRP78/BiP and CHOP induction (western blot or RT-qPCR), XBP1 splicing assays, and cell viability assessment in A375 (melanoma) or AGS (gastric cancer) cell lines. These experiments can validate whether the para-benzamide orientation enhances or diminishes ER stress-inducing capacity relative to structurally related compounds.

Sulfonamide-Thiazole Library Expansion for Multi-Addressable Biological Screening

Consistent with the multi-addressable biological potential demonstrated for this compound class in Arabian Journal of Chemistry (2020) [3], CAS 1040659-46-8 can serve as a diversification point for generating focused libraries. Maintaining the para-benzamide core while varying the sulfonyl substituent (methylsulfonyl, trifluoromethylsulfonyl, phenylsulfonyl) or the acetamide linker length would allow systematic exploration of biological activity space across antimicrobial, anticancer, and anti-inflammatory targets.

Quote Request

Request a Quote for 4-(2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamido)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.